N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
Description
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a 2,5-dioxopyrrolidin-1-yl group at the para position of the benzene ring and an acetylphenyl substituent on the sulfonamide nitrogen. This structure combines a sulfonamide moiety—known for its role in modulating solubility and target binding—with a dioxopyrrolidinyl group, which may influence conformational stability and metabolic resistance.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12(21)13-2-4-14(5-3-13)19-26(24,25)16-8-6-15(7-9-16)20-17(22)10-11-18(20)23/h2-9,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDAABWUDJCTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Molecular Formula : C18H16N2O5S
- Molecular Weight : 372.4 g/mol
- CAS Number : 331432-29-2
This compound features a sulfonamide group, which is often associated with various biological activities including antibacterial and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study on related benzene sulfonamides demonstrated their effectiveness in reducing perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular benefits alongside antimicrobial effects .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No effect |
| Sulfonamide A | 0.001 | Decreased perfusion pressure |
| Sulfonamide B | 0.001 | Decreased perfusion pressure |
The results indicated that certain derivatives could modulate cardiovascular parameters, hinting at broader therapeutic applications.
The biological activity of this compound may be attributed to its interaction with various biomolecules. Theoretical docking studies have suggested that similar compounds may interact with calcium channels, which are crucial for cardiac function and vascular resistance .
Case Studies and Research Findings
- Cardiovascular Effects :
-
Antibacterial Activity :
- In vitro studies have shown that sulfonamide compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating efficacy in inhibiting bacterial growth .
-
Pharmacokinetics :
- The pharmacokinetic profiles of sulfonamides indicate favorable absorption and distribution characteristics. Theoretical models have been used to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds, which is crucial for understanding their therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound uniquely combines a sulfonamide backbone with an acetylphenyl group, contrasting with MPPB’s benzamide core and dimethylpyrrole substituent .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties*
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
